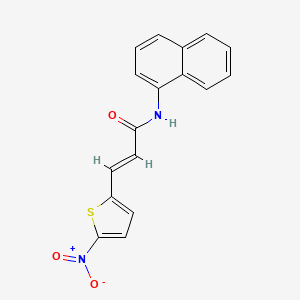![molecular formula C16H13ClFN5O B2690268 2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide CAS No. 2380099-47-6](/img/structure/B2690268.png)
2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including a chloro, fluoro, and cyanopyrazine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Cyanopyrazine Moiety: The cyanopyrazine group is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with a cyanide source.
Attachment of the Benzamide Group: The final step involves coupling the azetidine derivative with a 4-fluoro-N-methylbenzamide under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a probe to investigate biochemical pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluorobenzamide
- 2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-methylbenzamide
- 2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-ethylbenzamide
Uniqueness
The uniqueness of 2-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
2-chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-4-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c1-22(16(24)12-3-2-10(18)6-13(12)17)11-8-23(9-11)15-14(7-19)20-4-5-21-15/h2-6,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXXFPXUIDTKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2690185.png)
![6-(2,5-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2690186.png)
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B2690187.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol](/img/structure/B2690190.png)
![N-[4-(benzyloxy)phenyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2690192.png)
![N-(2,3-dimethylphenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2690193.png)





![3-chloro-N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2690205.png)


